Advanced Therapeutic Targeting with 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride: A Technical Guide
Advanced Therapeutic Targeting with 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride: A Technical Guide
Executive Summary
In modern drug discovery, the selection of a robust, versatile chemical scaffold is the foundational step in developing highly selective therapeutics. 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) has emerged as a privileged bioisosteric building block. Structurally, it serves as a sophisticated bioisostere for benzimidazole and purine ring systems.
The strategic incorporation of the pyridine nitrogen alters the electron density of the bicyclic core, fundamentally shifting its pKa and lipophilicity profile. Furthermore, utilizing the hydrochloride salt form significantly enhances aqueous solubility, a critical parameter for formulating stable in vitro screening assays and improving early-stage pharmacokinetic (PK) profiles. This whitepaper dissects the mechanistic rationale and experimental validation of this scaffold across three primary therapeutic domains: Chemokine Receptor antagonism, Deubiquitinase (USP7) inhibition, and Kinase modulation.
Modulation of Chemokine Receptors (CCR5)
Mechanistic Insight & Causality
The chemokine receptor CCR5 is a primary co-receptor for HIV-1 entry and a key mediator of leukocyte trafficking in inflammatory diseases[1]. Early CCR5 antagonists utilizing a benzimidazole core exhibited potent binding but suffered from severe cardiotoxicity due to off-target hERG channel inhibition.
To circumvent this, lead deconstruction strategies replaced the benzimidazole with an exo-oriented 2-methyl-3H-imidazo[4,5-b]pyridine-3-yl residue[1]. The causality here is driven by physicochemical tuning: the additional nitrogen in the imidazopyridine ring reduces the overall lipophilicity (LogP) and alters the basicity of the molecule. This prevents the compound from partitioning into the hydrophobic pore of the hERG channel, while the exo-orientation perfectly aligns the hydrogen-bond acceptors with the tyrosine residues (e.g., Tyr108, Tyr251) in the allosteric binding pocket of CCR5[2].
Quantitative SAR Comparison
The structural evolution of the core scaffold demonstrates a clear optimization trajectory for CCR5 affinity and safety.
| Core Scaffold Modification | hERG Inhibition (IC50) | CCR5 Binding Affinity (IC50) | Clinical Viability |
| Benzimidazole | High Risk (< 1 µM) | Potent (~5 nM) | Terminated (Toxicity) |
| Triazole | Low Risk (> 10 µM) | Moderate (~45 nM) | Sub-optimal Efficacy |
| Exo-2-Methyl-3H-imidazo[4,5-b]pyridine | Low Risk (> 10 µM) | Highly Potent (< 2 nM) | Lead Candidate Profile |
Table 1: Structure-Activity Relationship (SAR) data summarizing the impact of core scaffold swapping on CCR5 affinity and hERG liability.
Experimental Protocol: CCR5 Radioligand Binding Assay
To validate the binding affinity of imidazopyridine derivatives, a self-validating radioligand displacement assay is employed.
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Membrane Preparation: Isolate membranes from CHO cells stably expressing human CCR5.
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Causality: Using isolated membranes rather than whole cells removes cytosolic signaling components, ensuring the assay strictly measures thermodynamic binding affinity ( Ki ) without functional pathway interference.
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Ligand Incubation: Incubate 5 µg of membrane protein with 0.1 nM [125I]-CCL3 (native ligand) and varying concentrations of the imidazopyridine derivative in assay buffer (HEPES pH 7.4, 5 mM MgCl2, 0.1% BSA).
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Causality: Mg2+ stabilizes the active conformation of the GPCR. BSA prevents the non-specific adsorption of lipophilic small molecules to the plastic assay plates.
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Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.3% Polyethylenimine (PEI).
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Causality: PEI imparts a net positive charge to the glass fibers, neutralizing the inherent negative charge of the glass and drastically reducing the non-specific binding of the radioligand.
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Quantification: Wash with cold buffer, add microscintillant, and measure radioactivity via liquid scintillation counting to generate a dose-response curve.
Figure 1: Step-by-step workflow for the CCR5 Radioligand Binding Assay.
Deubiquitinase (USP7) Inhibition in Immuno-Oncology
Mechanistic Insight & Causality
Ubiquitin-specific protease 7 (USP7) is a critical deubiquitinase that regulates the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2 (an E3 ubiquitin ligase), which in turn ubiquitinates and degrades p53[3].
Small molecule inhibitors utilizing the 2-methyl-3H-imidazo[4,5-b]pyridine scaffold are designed to bind the catalytic cleft of USP7[4]. The imidazopyridine core acts as an anchor, forming critical hydrogen bonds with the backbone amides of the USP7 active site. By inhibiting USP7, MDM2 is rapidly degraded via auto-ubiquitination, leading to the robust restoration of p53 levels and subsequent tumor cell apoptosis[3].
Figure 2: Mechanism of action of USP7 inhibitors in the MDM2-p53 apoptotic signaling pathway.
Experimental Protocol: USP7 Kinetic Cleavage Assay
To evaluate the enzymatic inhibition of USP7, a continuous fluorescence-based kinetic assay is utilized.
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Enzyme Activation: Pre-incubate recombinant human USP7 (1 nM) with assay buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT) for 15 minutes at room temperature.
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Causality: DTT (Dithiothreitol) is absolutely critical to maintain the catalytic cysteine (Cys223) of USP7 in its reduced, nucleophilic state. Without it, the enzyme rapidly oxidizes and loses activity.
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Compound Equilibration: Add the imidazopyridine-based inhibitor at various concentrations and incubate for 30 minutes.
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Causality: Covalent or tight-binding non-covalent inhibitors often exhibit slow-binding kinetics. This pre-incubation ensures binding equilibrium is reached before substrate introduction.
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Substrate Cleavage: Initiate the reaction by adding 500 nM Ubiquitin-Rhodamine 110 (Ub-Rh110).
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Causality: Rh110 is sterically quenched when conjugated to the C-terminus of ubiquitin. Cleavage of the isopeptide bond by USP7 releases the free fluorophore, providing a highly sensitive, continuous readout.
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Kinetic Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 60 minutes to determine the initial velocity ( V0 ) and calculate the Ki .
Lipid and Protein Kinase Inhibition (PI3K & JAK2)
Beyond GPCRs and DUBs, the 2-methyl-3H-imidazo[4,5-b]pyridine scaffold is heavily utilized in the synthesis of kinase inhibitors. Because kinases utilize ATP as a phosphate donor, their active sites are evolved to bind the purine ring of ATP.
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PI3K Inhibition: The scaffold is used as a foundational intermediate to synthesize thiazolopyrimidines. The imidazopyridine nitrogens act as precise hydrogen-bond acceptors to the kinase hinge region (typically interacting with Val851 in PI3K α ), anchoring the molecule in the ATP-binding pocket[5][6].
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JAK2 Inhibition: Recent patent literature demonstrates the integration of the imidazopyridine core into bicyclic ureas to modulate JAK2 activity, an essential target in myeloproliferative neoplasms[7]. The rigid bicyclic nature of the scaffold restricts the conformational entropy of the drug, significantly lowering the entropic penalty upon binding to the kinase domain.
Conclusion
The 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride scaffold is a masterclass in bioisosteric design. By carefully tuning the electronic distribution and spatial geometry of the bicyclic core, medicinal chemists can deploy this moiety to achieve picomolar affinities in allosteric GPCR pockets (CCR5), target intricate catalytic clefts in deubiquitinases (USP7), and competitively block the ATP-hinge region of critical kinases (PI3K/JAK2). Its hydrochloride salt formulation further ensures the physicochemical tractability required for rigorous in vitro and in vivo validation.
References
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Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview Source: National Center for Biotechnology Information (PMC) URL:[Link]
- WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof Source: Google Patents URL
- EP 2207781 B1 - THIAZOLOPYRIMIDINE P13K INHIBITOR COMPOUNDS AND METHODS OF USE Source: European Patent Office / Google Patents URL
- WO2024191996A1 - Bicyclic ureas as kinase inhibitors Source: Google Patents URL
Sources
- 1. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2024191996A1 - Bicyclic ureas as kinase inhibitors - Google Patents [patents.google.com]
